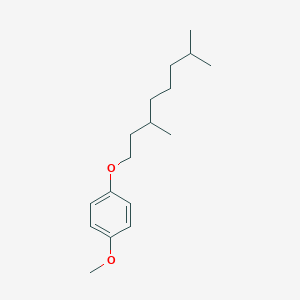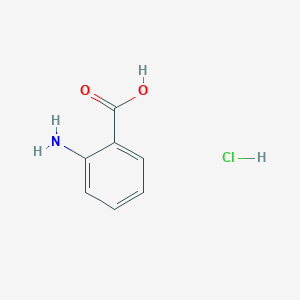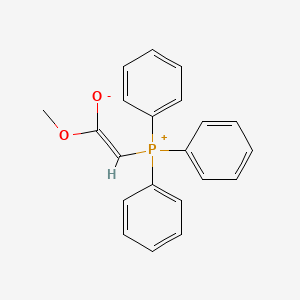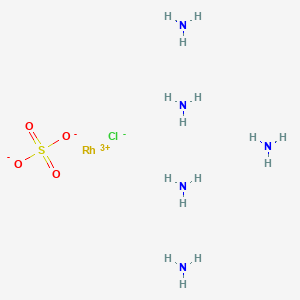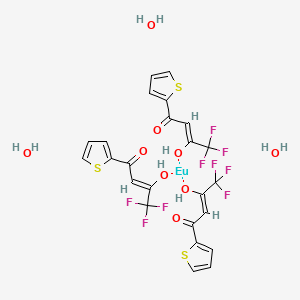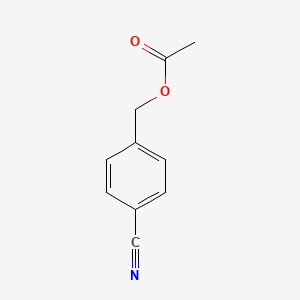
4-Cyanobenzyl acetate
Vue d'ensemble
Description
4-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2 . It is also known as benzyl cyanide acetate. It is a colorless liquid with a faint aromatic odor and is soluble in ethanol and ether.
Synthesis Analysis
The synthesis of 4-Cyanobenzyl acetate can be achieved through various methods, including the reaction between benzyl chloride and sodium cyanide in the presence of sodium acetate. Another method involves the reaction of 1-methylimidazole, 4,5-dichloro-1H-imidazole, and 1-methylbenzimidazole with p-cyanobenzyl bromide to yield non-symmetrically substituted N-heterocyclic carbene (NHC) precursors .
Molecular Structure Analysis
The molecular structure of 4-Cyanobenzyl acetate is characterized by a molecular formula of C10H9NO2 and an average mass of 175.184 Da . The compound has a Monoisotopic mass of 175.063324 Da .
Chemical Reactions Analysis
4-Cyanobenzyl acetate is commonly used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and perfumes. It has been used in the synthesis of N-heterocyclic carbene–silver acetate complexes, which have shown high antibacterial activity and cytotoxicity .
Physical And Chemical Properties Analysis
4-Cyanobenzyl acetate has a density of 1.1±0.1 g/cm3 and a boiling point of 286.5±23.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.6 mmHg at 25°C and an enthalpy of vaporization of 52.6±3.0 kJ/mol . The compound has a flash point of 130.9±9.4 °C and an index of refraction of 1.529 . It is insoluble in water and has a slightly lower solubility in chloroform than in ethanol or ether.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Hackenberg et al. (2012) involved the synthesis of novel N-heterocyclic carbene-silver(I) acetate complexes using 4-cyanobenzyl acetate. These complexes exhibited significant in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, they showed cytotoxicity against the human renal cancer cell line Caki-1, indicating potential applications in cancer research and antibacterial treatment (Hackenberg et al., 2012).
Electron-Transfer/Bond-Breaking Reactions
Pause et al. (2001) explored the mechanisms of reductive cleavages of compounds including 4-cyanobenzyl acetate. They investigated both photoinduced and thermal electron-transfer processes, offering insights into stepwise and concerted reaction pathways. This research is relevant for understanding the fundamental chemical properties and reactions of 4-cyanobenzyl acetate (Pause et al., 2001).
LC-MS/MS Determination in Clinical Studies
DePuy et al. (2002) developed sensitive and specific methods for measuring a farnesyl transferase inhibitor that includes 4-cyanobenzyl acetate in human plasma and urine. This research is crucial for supporting pharmacokinetic studies in cancer patients, demonstrating the application of 4-cyanobenzyl acetate in clinical research and diagnostics (DePuy et al., 2002).
Cytotoxicity and Antibacterial Studies
Patil et al. (2011) synthesized novelbenzyl-substituted N-heterocyclic carbene-silver acetate complexes using 4-cyanobenzyl acetate. These complexes were tested for their antibacterial activity and cytotoxicity. They showed high antibacterial activity and notable cytotoxicity against the human renal cancer cell line Caki-1. This suggests potential for developing new antibacterial agents and cancer therapeutics (Patil et al., 2011).
Urease Inhibitory Synthesis
Yawer et al. (2021) focused on the synthesis of a glycoluril derivative, 2,4-Bis(4-cyanobenzyl)glycoluril, using the Sandmeyer reaction. The synthesized compound exhibited potent inhibition against the urease enzyme. This research highlights the application of 4-cyanobenzyl acetate in developing enzyme inhibitors, which could be significant in various therapeutic fields (Yawer et al., 2021).
Enzyme-Catalyzed Oxidation Studies
Manini et al. (2009) investigated the tyrosinase-catalyzed oxidation of monobenzone, a skin depigmenting agent that involves the formation of an ortho-quinone derivative from 4-cyanobenzyl acetate. This study provides insights into the mechanisms of skin depigmentation and potential implications for melanocyte toxicity, contributing to dermatological and pharmacological research (Manini et al., 2009).
Safety And Hazards
The safety data sheet for 4-Cyanobenzyl alcohol, a related compound, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
(4-cyanophenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-8(12)13-7-10-4-2-9(6-11)3-5-10/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYSLHQZULGATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466080 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyanobenzyl acetate | |
CAS RN |
21388-95-4 | |
| Record name | 4-Cyanobenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

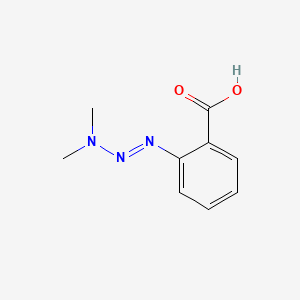
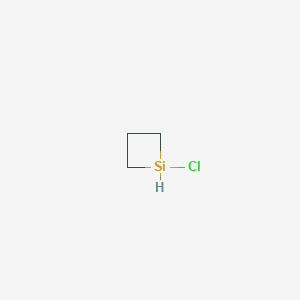
![2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B3342400.png)
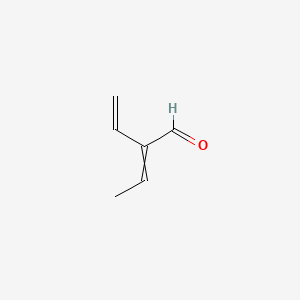
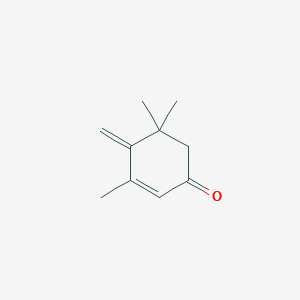
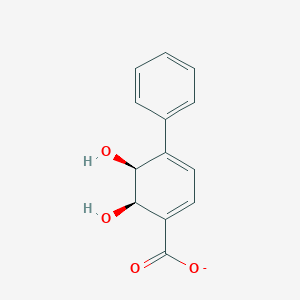
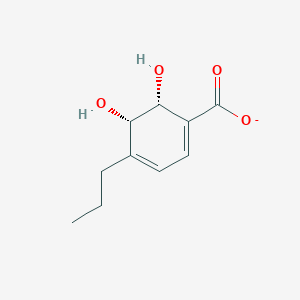
![2-Methyl-4-oxido-1-aza-4-azoniaspiro[4.5]deca-1,3-diene](/img/structure/B3342437.png)
![1-[(E)-2-nitroethenyl]-4-(trifluoromethoxy)benzene](/img/structure/B3342439.png)
